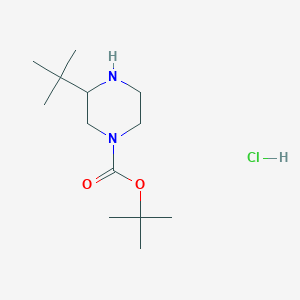

tert-Butyl 3-(tert-butyl)piperazine-1-carboxylate hydrochloride

描述

tert-Butyl 3-(tert-butyl)piperazine-1-carboxylate hydrochloride is a piperazine derivative featuring a tert-butyl group at the 3-position of the piperazine ring and a tert-butoxycarbonyl (Boc) protecting group at the 1-position, with a hydrochloride counterion. This compound is structurally characterized by its bulky substituents, which confer unique steric and electronic properties. Piperazine derivatives are widely utilized as intermediates in pharmaceutical synthesis, particularly in the development of kinase inhibitors, antipsychotics, and antiviral agents. The Boc group enhances solubility in organic solvents and facilitates selective deprotection during multi-step syntheses .

属性

IUPAC Name |

tert-butyl 3-tert-butylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2.ClH/c1-12(2,3)10-9-15(8-7-14-10)11(16)17-13(4,5)6;/h10,14H,7-9H2,1-6H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADRPFQADWMMKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CN(CCN1)C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20723027 | |

| Record name | tert-Butyl 3-tert-butylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20723027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886779-61-9 | |

| Record name | tert-Butyl 3-tert-butylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20723027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of tert-butyl substituted piperazine carboxylates typically involves:

- Protection of piperazine nitrogen(s) with tert-butoxycarbonyl (Boc) groups.

- Introduction of tert-butyl substituents on the piperazine ring.

- Formation of the hydrochloride salt by treatment with hydrogen chloride.

This approach allows selective functionalization and stabilization of the piperazine ring, facilitating further chemical transformations or purification.

Preparation of N-tert-Butoxycarbonylpiperazine Derivatives

A foundational step is the synthesis of N-tert-butoxycarbonylpiperazine, which serves as a key intermediate. According to patent CN102153526B, the synthesis involves:

- Reacting diethylolamine with benzyl chloride under reflux.

- Treating the intermediate with sulfur oxychloride in liquefied ammonia.

- Adding tert-butyl dicarbonate to introduce the Boc protecting group.

- Subsequent hydrogenolysis to remove benzyl groups, yielding N-tert-butoxycarbonylpiperazine.

Key reaction conditions and molar ratios are summarized below:

| Reagent | Molar Ratio to Diethylolamine | Preferred Ratio |

|---|---|---|

| Benzyl Chloride | 0.8–1.2:1 | 1:1 |

| Sulfur Oxychloride | 1.2–1.8:1 | 1.5:1 |

| Liquefied Ammonia | 2–4:1 | 3:1 |

| Tert-Butyl Dicarbonate | 0.8–1.3:1 | 1:1 |

The reaction proceeds through reflux and controlled temperature steps, with stirring times ranging from 0.5 to 3.5 hours depending on the stage.

Preparation of tert-Butyl 4-(6-aminopyridin-3-yl) piperazine-1-carboxylate: A Related Example

Patent CN113429340B describes a method for preparing tert-butyl 4-(6-aminopyridin-3-yl) piperazine-1-carboxylate, which shares structural similarity in the piperazine carboxylate core. The process involves:

- Iodination of 2-aminopyridine to form 2-amino-5-iodopyridine.

- Coupling of 2-amino-5-iodopyridine with tert-butyl piperazine-1-carboxylate in the presence of ligands and catalysts.

- Use of solvents such as toluene, dioxane, tetrahydrofuran, or dimethylformamide.

- Control of reaction temperature (20–30 °C), stirring time (2–4 hours), and oxygen content (0–1%).

The alkali used includes sodium tert-butoxide, potassium carbonate, potassium phosphate, or cesium carbonate.

Although this method targets a different substitution position, the coupling and protection strategies are relevant to the preparation of tert-butyl 3-(tert-butyl)piperazine-1-carboxylate.

Hydrolysis and Salt Formation

Hydrolysis of Boc-protected piperazine derivatives to yield the free amine or hydrochloride salt is a critical step. For example, hydrolysis of tert-butyl piperazine-1-carboxylate derivatives with catalytic hydrochloric acid in methanol yields the corresponding hydrochloride salts with variable yields depending on scale and substrate stability.

Summary Table of Key Preparation Steps

Research Findings and Considerations

- The Boc protection strategy is robust and widely used for piperazine derivatives.

- Alkylation or substitution at the 3-position of piperazine requires selective conditions to avoid over-substitution or side reactions.

- Coupling reactions with heteroaryl iodides or bromides under mild conditions can introduce functional groups on the piperazine ring.

- Hydrolysis of Boc groups to obtain hydrochloride salts is efficient but may vary in yield depending on the substrate and scale.

- Solvent choice and reaction atmosphere (oxygen content) significantly influence coupling reaction outcomes.

化学反应分析

Types of Reactions: tert-Butyl 3-(tert-butyl)piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl groups can be replaced by other functional groups.

Coupling Reactions: The compound can undergo Buchwald-Hartwig coupling reactions with aryl halides to form corresponding amine derivatives.

Common Reagents and Conditions:

Reagents: Common reagents include tert-butyl halides, aryl halides, palladium catalysts, and bases such as potassium carbonate.

Major Products: The major products formed from these reactions are often substituted piperazine derivatives, which can be further used in the synthesis of bioactive molecules and drug substances .

科学研究应用

Pharmaceutical Development

The primary application of tert-butyl 3-(tert-butyl)piperazine-1-carboxylate hydrochloride lies in its role as an intermediate in the synthesis of various pharmaceutical compounds. Notably, piperazine derivatives are known for their biological activities, including:

- Antidepressants : Piperazine-based compounds have been explored for their potential as antidepressants due to their ability to interact with neurotransmitter systems.

- Antipsychotics : Certain derivatives exhibit efficacy in treating psychotic disorders by modulating dopamine receptors.

Case Study Example :

A study published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis of piperazine derivatives for targeting serotonin receptors, showcasing the versatility of piperazine scaffolds in drug design .

Synthesis of Agrochemicals

This compound can also be utilized in the synthesis of agrochemicals, particularly herbicides and insecticides. The piperazine moiety is often incorporated into compounds aimed at enhancing crop protection.

Example Application :

Research has indicated that piperazine derivatives can act as effective herbicides by inhibiting specific metabolic pathways in plants .

Organic Synthesis

This compound is employed in various organic synthesis reactions due to its stability and reactivity:

- Cross-Coupling Reactions : It has been used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, which are essential in constructing complex organic molecules.

Data Table: Summary of Synthetic Applications

作用机制

The mechanism of action of tert-Butyl 3-(tert-butyl)piperazine-1-carboxylate hydrochloride involves its interaction with molecular targets through its piperazine ring. The tert-butyl groups provide steric hindrance, which can influence the compound’s binding affinity and selectivity towards specific targets. The exact molecular pathways and targets can vary depending on the specific application and the derivatives formed from this compound .

相似化合物的比较

Table 1: Comparison of tert-Butyl-Substituted Piperazine Derivatives

*Calculated based on molecular formula.

Physicochemical Properties

- Solubility : Bulky tert-butyl groups decrease aqueous solubility but improve lipid solubility, making the compound suitable for blood-brain barrier penetration in CNS drug candidates . In contrast, derivatives with polar groups (e.g., methoxy-oxoethyl in ) exhibit higher hydrophilicity.

- Stability : The Boc group enhances stability against nucleophilic attack, a feature critical for storage and handling .

Key Research Findings

- Steric vs. Electronic Effects : Studies on tert-butyl-substituted piperazines reveal that steric bulk dominates over electronic effects in determining reaction pathways, particularly in Pd-catalyzed cross-couplings .

- Chiral Resolution : The (R)-3-ethyl derivative () demonstrates high enantiomeric excess (ee > 99%) in asymmetric syntheses, underscoring its utility in producing optically active pharmaceuticals .

生物活性

Tert-Butyl 3-(tert-butyl)piperazine-1-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), case studies, and research findings.

Chemical Structure and Properties

The compound belongs to the piperazine family, characterized by the presence of a piperazine ring and a tert-butyl group. Its chemical structure can be represented as follows:

This structure contributes to its lipophilicity and potential interactions with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of piperazine derivatives, including this compound. Research indicates that compounds in this class exhibit significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antibacterial Activity of Piperazine Derivatives

| Compound Name | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA | 4.0 |

| Tert-butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate | Staphylococcus epidermidis | 8.0 |

The minimum inhibitory concentration (MIC) values indicate that these compounds can inhibit bacterial growth at relatively low concentrations, making them promising candidates for further development as antibiotics.

Anticancer Activity

In addition to antibacterial properties, piperazine derivatives have been investigated for their anticancer potential. A study evaluated various piperazine-based compounds against multiple human cancer cell lines, revealing that some derivatives exhibited significant cytotoxicity .

Table 2: Cytotoxicity of Piperazine Derivatives Against Cancer Cell Lines

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MiaPaCa2 (Pancreatic Cancer) | 12.5 |

| N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)-phenyl)acetamide | BxPC3 | 15.0 |

The IC50 values demonstrate the effectiveness of these compounds in inhibiting cancer cell proliferation, suggesting their potential as therapeutic agents in oncology.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. Modifications to the piperazine ring and substituents significantly affect their antibacterial and anticancer properties. For example, increasing lipophilicity through additional tert-butyl groups has been shown to enhance membrane permeability, thereby improving bioactivity .

Case Studies

Several case studies have illustrated the application of tert-butyl piperazine derivatives in drug development:

- Antibacterial Potentiation : A study focused on optimizing piperazine derivatives as efflux pump inhibitors to enhance the efficacy of existing antibiotics against resistant strains. The results indicated that certain modifications could restore antibiotic activity against multidrug-resistant bacteria .

- Cancer Treatment : In a preclinical model, a derivative of tert-butyl piperazine was evaluated for its ability to inhibit tumor growth in xenograft models of pancreatic cancer. The compound showed significant tumor regression compared to controls, indicating its potential for further clinical development .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-Butyl 3-(tert-butyl)piperazine-1-carboxylate hydrochloride, and how do reaction conditions influence yield?

- The compound is typically synthesized via multi-step functionalization of the piperazine ring. A common approach involves reacting tert-butyl-protected piperazine intermediates with halogenated tert-butyl derivatives under nucleophilic substitution conditions. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate was synthesized using Boc-protected piperazine and ethyl bromoacetate in THF at room temperature, yielding 79% after purification . Reaction optimization, including solvent choice (e.g., THF vs. dichloromethane) and temperature (0°C vs. 20°C), significantly impacts purity and yield .

Q. How can spectroscopic techniques (NMR, IR, LCMS) be used to confirm the structure of this compound?

- 1H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl groups) and δ 3.3–3.7 ppm (piperazine protons) confirm backbone structure.

- 13C NMR : Signals at ~155 ppm (carbamate carbonyl) and ~80 ppm (tert-butyl carbons) are diagnostic .

- IR : Stretching at ~1680 cm⁻¹ (C=O of carbamate) and ~1250 cm⁻¹ (C-O of ester) validate functional groups .

- LCMS : Molecular ion peaks (e.g., m/z 270 for intermediates) and fragmentation patterns aid in verifying molecular weight and purity .

Q. What are the solubility and stability considerations for this compound in experimental workflows?

- The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, THF). Stability tests indicate decomposition above 40°C; storage at 0–6°C under inert atmosphere is recommended to prevent carbamate hydrolysis .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions be applied to modify the tert-butyl or piperazine moieties?

- The tert-butyl group can be replaced via Suzuki-Miyaura coupling using trifluoroborate salts. For example, tert-butyl 4-(2-(5-cyanopyridin-3-yl)ethyl)piperazine-1-carboxylate was synthesized using a palladium catalyst and potassium trifluoroboratomethyl piperazine at 80°C for 19 hours, achieving 60% yield after silica chromatography . This method enables late-stage diversification for structure-activity relationship (SAR) studies.

Q. What crystallographic data are available for derivatives of this compound, and how do structural features influence biological activity?

- X-ray diffraction of tert-butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}piperazine-1-carboxylate reveals a triclinic crystal system (P1 space group) with unit cell parameters a = 6.0568 Å, b = 12.0047 Å, and c = 16.2615 Å. The piperazine ring adopts a chair conformation, and the tert-butyl group contributes to hydrophobic interactions in enzyme binding pockets . Modifications to the tert-butyl moiety alter steric hindrance, impacting affinity for targets like prolyl-hydroxylases .

Q. How do conflicting data on reaction yields arise in literature, and what strategies resolve these discrepancies?

- Discrepancies in yields (e.g., 60% vs. 79% for similar reactions) often stem from variations in purification methods (e.g., column chromatography vs. solvent extraction) or reagent quality. Reproducibility can be improved by standardizing reaction conditions (e.g., anhydrous solvents, inert atmosphere) and validating intermediates via LCMS .

Methodological Guidance

Q. What protocols are recommended for analyzing biological activity, such as enzyme inhibition assays?

- Prolyl-Hydroxylase Inhibition :

Prepare a 10 mM stock solution in DMSO.

Incubate with recombinant enzyme (e.g., HIF-PH) and substrate (e.g., 2-oxoglutarate) at 37°C for 1 hour.

Quantify inhibition via HPLC or fluorescence-based detection of hydroxylated products. IC₅₀ values for related compounds range from 50–200 nM .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or target binding?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict nucleophilic sites (e.g., piperazine nitrogen).

- Docking Studies : Use AutoDock Vina to simulate binding to prolyl-hydroxylase (PDB: 5L9X). The tert-butyl group shows favorable van der Waals interactions with Val-152 and Leu-154 residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。